molecular formula C8H8BrFO2S B8622776 1-Bromo-4-(ethylsulfonyl)-2-fluorobenzene

1-Bromo-4-(ethylsulfonyl)-2-fluorobenzene

Cat. No. B8622776
M. Wt: 267.12 g/mol
InChI Key: UCMNEQPCURNDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(ethylsulfonyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C8H8BrFO2S and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(ethylsulfonyl)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(ethylsulfonyl)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-4-(ethylsulfonyl)-2-fluorobenzene

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

IUPAC Name

1-bromo-4-ethylsulfonyl-2-fluorobenzene

InChI

InChI=1S/C8H8BrFO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

InChI Key

UCMNEQPCURNDES-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 4-bromo-3-fluorobenzene-1-sulfonyl chloride (50 g, 0.184 mol) in THF (800 mL) at 0° C. was added hydrazine monohydrate (40-50%, 41.26 g, 0.644 mol) dropwise over 45 minutes. The reaction was stirred for 4 hours at room temperature and then the solvent was removed under reduced pressure to low volume. Heptane (100 mL) was added and the solid was filtered and washed several times with heptanes. The resulting solid was dissolved in ethanol (800 mL). Sodium acetate (90.56 g, 1.104 mol) and ethyl iodide (143.49 g, 0.92 mol) were added and the reaction heated to reflux for 18 hours. The reaction was allow to cool to room temperature, the solvent was removed under reduced pressure to 30% of the initial volume. The reaction mixture was diluted with water (500 mL) and extracted with CH2Cl2 (3×250 mL). The combined organic layers were washed with brine (2×300 mL), dried over Na2SO4, filtered and reduced to dryness to give a yellow oil. The crude was absorbed onto silica and purified (using siica gel column chromatography eluting with cyclohexane/EtOAc 8/2 to give the title compound as yellow solid in 64% yield, 31.70 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41.26 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
90.56 g
Type
reactant
Reaction Step Two
Quantity
143.49 g
Type
reactant
Reaction Step Two
Yield
64%

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